(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound with a unique structure that includes a phenyl group substituted with a propan-2-yloxy group and a prop-2-enoic acid moiety
Scientific Research Applications
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, phenylboronic pinacol esters are generally considered for drug design and delivery due to their boron-carrying properties, especially for neutron capture therapy .
- Absorption : Phenylboronic pinacol esters are marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. At physiological pH, hydrolysis is considerably accelerated .
Target of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: (2E)-3-phenylprop-2-enal
Ibuprofen: 2-(4-isobutylphenyl)propanoic acid
Phenobarbital: 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
60326-41-2 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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